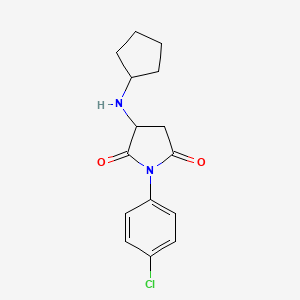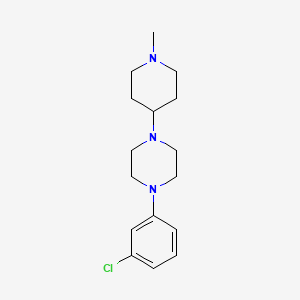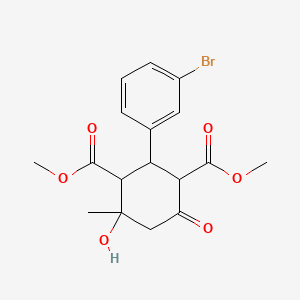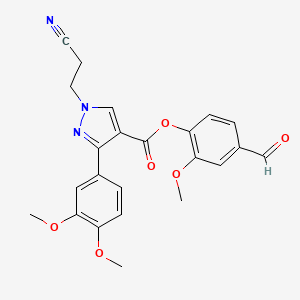
1-(4-chlorophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(cyclopentylamino)-2,5-pyrrolidinedione, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a derivative of the well-known anticonvulsant drug, vigabatrin, and has been found to exhibit similar pharmacological properties.
Wirkmechanismus
CPP is believed to exert its pharmacological effects by inhibiting the activity of the enzyme, GABA transaminase, which is responsible for the degradation of the neurotransmitter, GABA. This leads to an increase in GABA levels in the brain, which in turn, enhances GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. Therefore, the enhancement of GABAergic neurotransmission by CPP is thought to underlie its anticonvulsant, neuroprotective, and analgesic effects.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that CPP increases GABA levels in the brain, which leads to the enhancement of GABAergic neurotransmission. This, in turn, reduces neuronal excitability and seizure activity. Moreover, CPP has been found to reduce oxidative stress and inflammation in animal models of stroke, which contributes to its neuroprotective effects. Additionally, CPP has been shown to reduce pain sensitivity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological properties. Moreover, CPP has been shown to be effective in animal models of epilepsy, stroke, and pain, which makes it a useful tool for studying these conditions. However, CPP has some limitations for lab experiments. It is a potent inhibitor of GABA transaminase and can lead to an increase in GABA levels in the brain, which may affect other GABAergic neurotransmission pathways. Therefore, caution should be taken when interpreting the results of experiments using CPP.
Zukünftige Richtungen
There are several future directions for research on CPP. One area of interest is the development of more selective GABA transaminase inhibitors that target only the brain isoform of the enzyme. This could potentially reduce the risk of off-target effects and improve the efficacy of the compound. Another area of interest is the investigation of the potential therapeutic applications of CPP in other neurological conditions, such as anxiety disorders and depression. Moreover, the development of CPP analogs with improved pharmacokinetic properties could enhance its therapeutic potential. Finally, the investigation of the long-term effects of CPP on neuronal function and behavior could provide valuable insights into its safety and efficacy.
Conclusion:
CPP is a promising compound that has potential therapeutic applications as an anticonvulsant, neuroprotective, and analgesic agent. Its mechanism of action involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain and enhances GABAergic neurotransmission. CPP has been extensively studied for its pharmacological properties and has been shown to be effective in animal models of epilepsy, stroke, and pain. However, caution should be taken when interpreting the results of experiments using CPP due to its potent inhibition of GABA transaminase. Future research on CPP should focus on the development of more selective GABA transaminase inhibitors, investigation of its potential therapeutic applications in other neurological conditions, and the development of CPP analogs with improved pharmacokinetic properties.
Synthesemethoden
CPP can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with cyclopentylamine to form 4-chlorobenzylcyclopentylamine. This intermediate is then reacted with ethyl acetoacetate to form the desired product, CPP. The synthesis of CPP has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications as an anticonvulsant, neuroprotective, and analgesic agent. Studies have shown that CPP is effective in reducing seizure activity in animal models of epilepsy. CPP has also been found to have neuroprotective effects by preventing neuronal cell death in animal models of stroke. Moreover, CPP has been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclopentylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-10-5-7-12(8-6-10)18-14(19)9-13(15(18)20)17-11-3-1-2-4-11/h5-8,11,13,17H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXSBUBHYQJYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5158448.png)

![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-propylbenzamide](/img/structure/B5158472.png)
![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
![N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)

